molecular formula C24H26N4O2S B13863529 N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide

N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide

Cat. No.: B13863529
M. Wt: 434.6 g/mol
InChI Key: IUPDIHWKZZROLD-UHFFFAOYSA-N
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Description

N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide is a complex organic compound that belongs to the class of benzoimidazothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholine ring, a tolyl group, and a benzoimidazothiazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoimidazothiazole core, followed by the introduction of the morpholinopropyl and tolyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Compounds with similar structures have shown promise in treating various diseases, including cancer, infections, and neurological disorders.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide include other benzoimidazothiazoles with different substituents. Examples include:

  • N-(3-Morpholinopropyl)-2-phenylbenzo[d]imidazo[2,1-b]thiazole-7-carboxamide
  • N-(3-Morpholinopropyl)-2-(m-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H26N4O2S

Molecular Weight

434.6 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide

InChI

InChI=1S/C24H26N4O2S/c1-17-3-5-18(6-4-17)20-16-28-21-8-7-19(15-22(21)31-24(28)26-20)23(29)25-9-2-10-27-11-13-30-14-12-27/h3-8,15-16H,2,9-14H2,1H3,(H,25,29)

InChI Key

IUPDIHWKZZROLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(=O)NCCCN5CCOCC5)SC3=N2

Origin of Product

United States

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